4-Bromo-1-ethanesulfonyl-1H-pyrazole

Overview

Description

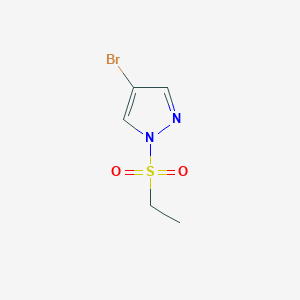

“4-Bromo-1-ethanesulfonyl-1H-pyrazole” is a chemical compound with the molecular formula C7H11BrN2O2S . It is a derivative of pyrazole, which is a basic aromatic ring and one of the isomers of diazole . This compound is used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-Bromo-1-ethanesulfonyl-1H-pyrazole”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . In the case of “4-Bromo-1-ethanesulfonyl-1H-pyrazole”, it is used as a blocking agent in the synthesis of polyurethanes .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-ethanesulfonyl-1H-pyrazole” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 .

Chemical Reactions Analysis

“4-Bromo-1-ethanesulfonyl-1H-pyrazole” is involved in various chemical reactions. For instance, it is used as a blocking agent in the synthesis of polyurethanes . The blocked adducts deblock at 238 °C, regenerating TDI and the blocking agent 4-bromopyrazole .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including 4-Bromo-1-ethanesulfonyl-1H-pyrazole, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that 4-Bromo-1-ethanesulfonyl-1H-pyrazole could be used in molecular docking studies to understand the interaction of drugs with their targets.

Synthesis of 1,4’-Bipyrazoles

4-Bromo-1-ethanesulfonyl-1H-pyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important heterocyclic compounds with various applications in medicinal and materials chemistry.

Synthesis of Biologically Active Compounds

This compound is also used in the synthesis of various pharmaceutical and biologically active compounds . This makes it a valuable starting material in drug discovery and development.

Inhibitor of Liver Alcohol Dehydrogenase

4-Bromo-1-ethanesulfonyl-1H-pyrazole is shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase . This suggests potential applications in the treatment of alcohol-related disorders.

Preparation of Solid Hexacoordinate Complexes

4-Bromo-1-ethanesulfonyl-1H-pyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.

Mechanism of Action

Target of Action

It is known that 4-bromopyrazole, a related compound, can act as an inhibitor of liver alcohol dehydrogenase .

Mode of Action

It’s known that 4-bromopyrazole can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .

Biochemical Pathways

Given its potential inhibitory action on liver alcohol dehydrogenase, it may impact the metabolism of alcohol and related compounds .

Pharmacokinetics

It’s known that 4-bromopyrazole is slightly soluble in water , which may influence its absorption and distribution in the body.

Result of Action

It’s known that 4-bromopyrazole can inhibit certain biochemical reactions, potentially leading to changes in cellular metabolism .

Action Environment

It’s known that 4-bromopyrazole should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents , suggesting that its stability and efficacy may be affected by storage conditions.

Future Directions

“4-Bromo-1-ethanesulfonyl-1H-pyrazole” has potential applications in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the synthesis of polyurethanes, an important class of polymers used extensively for preparing various apparel, shoesoles, etc . Future research may explore more applications of this compound in different fields.

properties

IUPAC Name |

4-bromo-1-ethylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGHJLPCFKWOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethanesulfonyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)